

Introduction: The Chemical and Pharmaceutical Significance of Hydrazones

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Compound of Interest

Compound Name: *Benzaldehyde phenylhydrazone*

Cat. No.: *B8815247*

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Hydrazones are a class of organic compounds characterized by the structure $R_1R_2C=NNH_2$. They are formally derived from the condensation reaction between an aldehyde or a ketone and hydrazine. When the reaction involves a substituted hydrazine, such as phenylhydrazine, the resulting compound is a substituted hydrazone—in this case, a phenylhydrazone. The specific subject of this guide, **benzaldehyde phenylhydrazone**, is formed from the condensation of benzaldehyde and phenylhydrazine.^{[1][2]}

This molecular scaffold is of profound interest to researchers in medicinal chemistry and drug development. The C=N-N linkage provides a unique combination of rigidity and electronic properties, making it a privileged structure in the design of bioactive molecules. Phenylhydrazone derivatives have been extensively investigated for a wide range of therapeutic activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.^[1] The ability to systematically and unambiguously name these complex derivatives is therefore not merely an academic exercise; it is a fundamental requirement for clear communication in research, patent filing, and regulatory affairs. This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this important class of compounds.

Part 1: Foundational Principles of Hydrazone Nomenclature

The IUPAC provides several methods for naming organic compounds, aiming for clarity and precision.^{[3][4]} For hydrazones, two primary approaches are sanctioned: functional class

nomenclature and substitutive nomenclature. The choice often depends on the complexity of the molecule and the presence of other functional groups.^[5]

Functional Class Nomenclature

This is the most straightforward and commonly used method for simple hydrazones. The name is constructed by stating the name of the parent aldehyde or ketone, followed by a space and the name of the substituted hydrazine class.^[6]

- Rule: [Name of Aldehyde/Ketone] + [Substituted Hydrazone]
- Example: For the compound formed from benzaldehyde and phenylhydrazine, the name is **Benzaldehyde phenylhydrazone**.^{[7][8]}

This method is highly intuitive as it directly references the synthetic precursors. However, it can become cumbersome for molecules with multiple substituents or when the hydrazone is not the principal functional group.

Substitutive Nomenclature

Substitutive nomenclature provides a more systematic and versatile framework. In this approach, the molecule is named as a derivative of a parent hydride, which for phenylhydrazones is hydrazine ($\text{H}_2\text{N}-\text{NH}_2$).^{[5][9]}

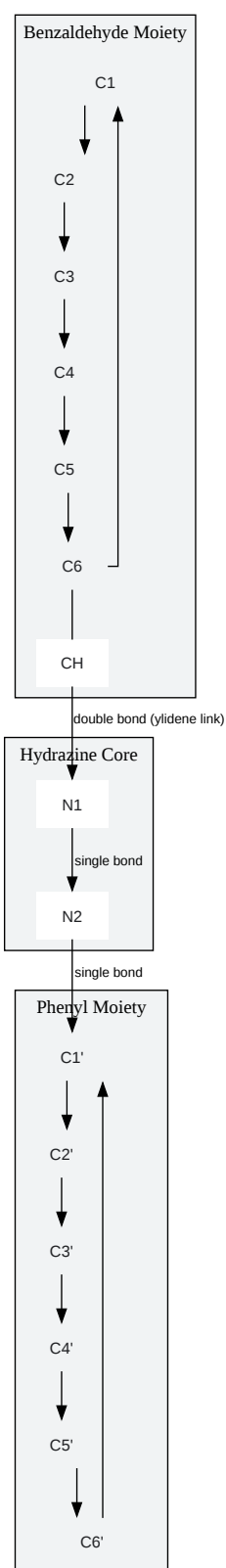
- Parent Hydride: Hydrazine
- Numbering: The two nitrogen atoms of the hydrazine core are numbered 1 and 2.
- Substituents:
 - The group derived from the aldehyde (benzaldehyde) is named as an "ylidene" substituent (e.g., benzylidene).
 - The group from the substituted hydrazine (phenylhydrazine) is named as a standard substituent (e.g., phenyl).

Following these rules, **benzaldehyde phenylhydrazone** can be systematically named as 1-benzylidene-2-phenylhydrazine. The "(E)" stereodescriptor is often included to specify the

geometry around the C=N double bond, leading to the preferred IUPAC name (PIN) (E)-1-benzylidene-2-phenylhydrazine.^{[10][11]} A third, less common, systematic name treats the molecule as a substituted aniline: N-[(E)-benzylideneamino]aniline.^{[2][11]}

Visualizing the Core Structure and Numbering

The diagram below illustrates the core structure of **benzaldehyde phenylhydrazone** and the numbering scheme used in substitutive nomenclature.



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Caption: Core structure and IUPAC numbering scheme.

Part 2: Nomenclature of Substituted Benzaldehyde Phenylhydrazones

The true utility of systematic nomenclature becomes apparent when dealing with substituted derivatives. Substituents can be present on the benzaldehyde aromatic ring or the phenylhydrazine aromatic ring. A clear system of locants is essential to avoid ambiguity.

- Benzaldehyde Ring Locants: Numbered 1 to 6, with C1 being the carbon atom attached to the imine carbon.
- Phenylhydrazine Ring Locants: Numbered 1' to 6' (primed), with C1' being the carbon atom attached to the N2 nitrogen.

Case Study: Substitution on the Benzaldehyde Ring

Consider the product of 4-nitrobenzaldehyde and phenylhydrazine.

- Functional Class Name: 4-Nitro**benzaldehyde phenylhydrazone**. The substituent is prefixed to the aldehyde's name.
- Substitutive Name: 1-(4-Nitrobenzylidene)-2-phenylhydrazine. The substituent is included as part of the ylidene group name.

Caption: Naming a derivative with substitution on the aldehyde ring.

Case Study: Substitution on the Phenylhydrazine Ring

Consider the product of benzaldehyde and (4-chlorophenyl)hydrazine.

- Functional Class Name: Benzaldehyde (4-chlorophenyl)hydrazone. Parentheses are crucial to indicate that the chloro-substituent is on the phenylhydrazone part of the molecule.
- Substitutive Name: 1-Benzylidene-2-(4-chlorophenyl)hydrazine. The substituent is part of the name of the group on N2.

Caption: Naming a derivative with substitution on the hydrazine ring.

Case Study: Multiple Substitutions on Both Rings

For complex molecules, the systematic substitutive name is strongly preferred. Substituents are listed alphabetically.

- Molecule: Formed from 2,4-dinitrobenzaldehyde and (4-bromophenyl)hydrazine.
- Functional Class Name: 2,4-Dinitrobenzaldehyde (4-bromophenyl)hydrazone.
- Substitutive Name: 2-(4-Bromophenyl)-1-(2,4-dinitrobenzylidene)hydrazine. Note the alphabetical ordering of "bromo" and "dinitro".

Summary of Nomenclature Rules

Rule	Functional Class Method	Substitutive Method (Hydrazine Parent)
Parent Name	[Aldehyde] [Hydrazone]	Hydrazine
Aldehyde Moiety	Prefix to "aldehyde"	"-ylidene" substituent on N1
Hydrazine Moiety	Suffix as "-phenylhydrazone"	"-phenyl" substituent on N2
Substituents	Prefixed to aldehyde or phenylhydrazone (in parentheses)	Prefixed to "benzylidene" or "phenyl" groups with locants
Locants	Unprimed on aldehyde ring, Primed on phenyl ring	Unprimed on benzylidene ring, Primed on phenyl ring

Part 3: Handling Higher Priority Functional Groups

The true power of a systematic nomenclature is tested when a molecule contains multiple functional groups. IUPAC maintains a seniority order for functional groups to determine the principal group, which dictates the suffix of the name.^{[12][13][14]} Groups like carboxylic acids, esters, and amides are senior to hydrazones.^[15] When a senior group is present, the hydrazone moiety is treated as a substituent and named with a prefix.

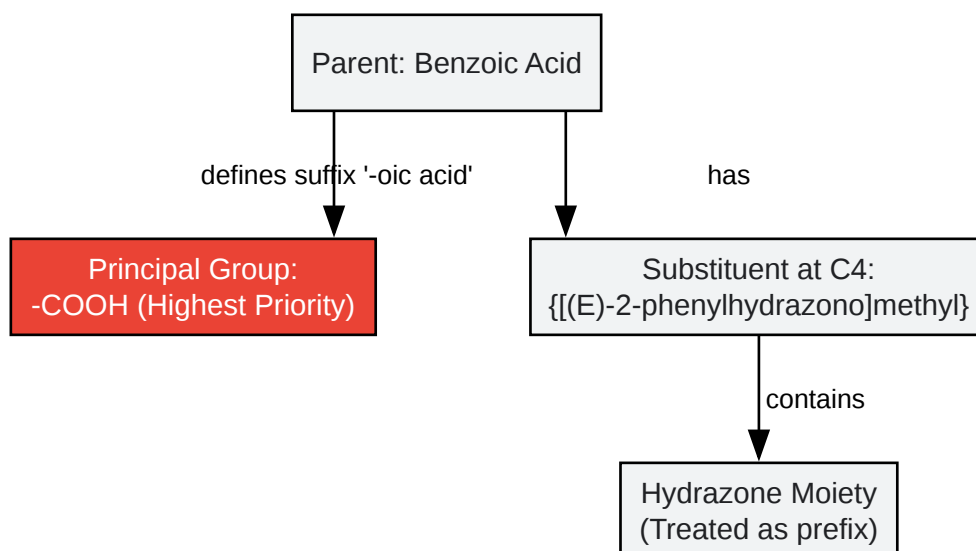
- Prefix for Hydrazone Substituent: -(2-phenylhydrazono) or -(phenylhydrazinylidene)

Causality: The principle of seniority ensures that a single, unambiguous name is generated by prioritizing the functional group that defines the primary chemical character of the molecule.^[16] For example, a molecule containing both a carboxylic acid and a hydrazone is fundamentally an acid.

Example: A Carboxylic Acid Derivative

Consider a molecule where a benzoic acid at position 4 is linked to a **benzaldehyde phenylhydrazone** structure.

- Principal Functional Group: Carboxylic acid. The parent name is therefore benzoic acid.
- Substituent: The entire **benzaldehyde phenylhydrazone** group is a substituent at position 4. This substituent is named [(E)-2-phenylhydrazono)methyl].
- Full IUPAC Name: 4-([(E)-2-phenylhydrazono)methyl]benzoic acid.



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